![molecular formula C26H20ClN5O3 B2609528 4-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide CAS No. 1111016-87-5](/img/structure/B2609528.png)

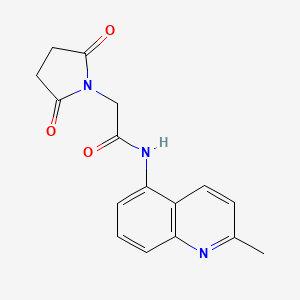

4-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide” is a complex organic compound . It is a part of the benzamide class of compounds, which are widely used in the pharmaceutical, paper, and plastic industries .

Synthesis Analysis

The synthesis of benzamide derivatives, such as the compound , can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The process is considered green, rapid, mild, and highly efficient .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C14H12ClNO2 . It has a monoisotopic mass of 275.071320 Da . The compound’s structure includes a benzamide moiety, an imidazole ring, an oxadiazole ring, and a methoxyphenyl group .

Physical and Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm³, a boiling point of 466.5±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 72.8±3.0 kJ/mol and a flash point of 236.0±25.9 °C . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Aplicaciones Científicas De Investigación

Anticancer Potential

Research has highlighted the synthesis and characterization of compounds related to 1,2,4-oxadiazole derivatives, demonstrating significant anticancer activity. Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives, evaluating their in vitro anticancer efficacy across various cell lines, with some compounds showing promising activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014). Similarly, Ravinaik et al. (2021) designed and synthesized a series of benzamide derivatives, assessing their anticancer activity against multiple cancer cell lines, with several derivatives exhibiting superior efficacy compared to the reference drug (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Nematocidal Activity

The synthesis of novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety has been explored for their nematocidal activities. Liu et al. (2022) discovered that certain compounds showed significant nematocidal activity against Bursaphelenchus xylophilus, a pest affecting pine trees, indicating potential agricultural applications (Liu, Wang, Zhou, & Gan, 2022).

Antimicrobial and Antibacterial Activities

Compounds incorporating the 1,2,4-oxadiazole motif have also been studied for their antimicrobial and antibacterial properties. Rai et al. (2009) synthesized a series of 1,3,4-oxadiazoles, demonstrating significant antibacterial activity against various bacterial strains, highlighting their potential as antibacterial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Photo-luminescent Properties

The study of mesogens containing 1,3,4-oxadiazole fluorophore for their mesomorphic behavior and photo-luminescent properties has been conducted by Han et al. (2010). These compounds exhibited cholesteric and nematic phases and showed strong blue fluorescence, indicating their potential for application in electronic and photonic devices (Han, Wang, Zhang, & Zhu, 2010).

Corrosion Inhibition

Research into the application of 1,3,4-oxadiazole derivatives for corrosion inhibition has demonstrated their efficacy in protecting metals in acidic environments. Ammal et al. (2018) synthesized oxadiazole derivatives, assessing their corrosion inhibition ability on mild steel in sulfuric acid, revealing that these compounds form protective layers on the metal surface, reducing corrosion (Ammal, Prajila, & Joseph, 2018).

Safety and Hazards

Propiedades

IUPAC Name |

4-chloro-N-[4-[[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClN5O3/c1-34-22-12-6-18(7-13-22)24-30-26(35-31-24)23-15-32(16-28-23)14-17-2-10-21(11-3-17)29-25(33)19-4-8-20(27)9-5-19/h2-13,15-16H,14H2,1H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJLVPVKCSLLJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-1-[(3-fluorophenyl)methyl]-3-{[(5-methyl-1,2-oxazol-3-yl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2609445.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2609449.png)

![8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)

![methyl 2-[1-(2-chloropyridin-4-yl)-N-phenylformamido]butanoate](/img/structure/B2609451.png)

![(6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B2609452.png)

![2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2609453.png)

![2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2609454.png)

![4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2609463.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2609465.png)

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2609466.png)